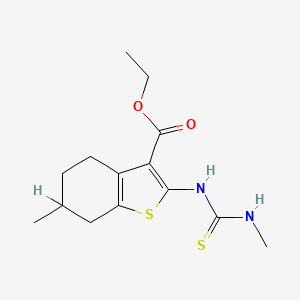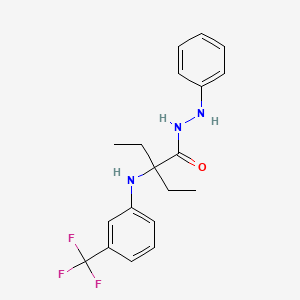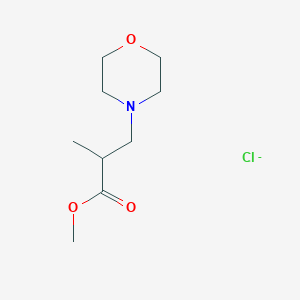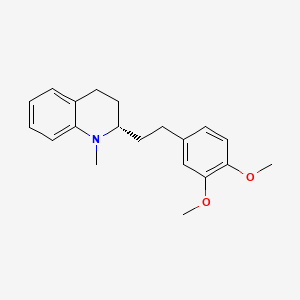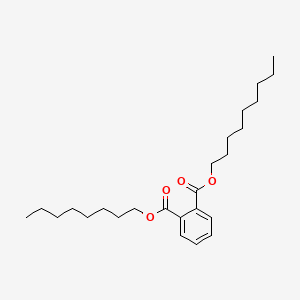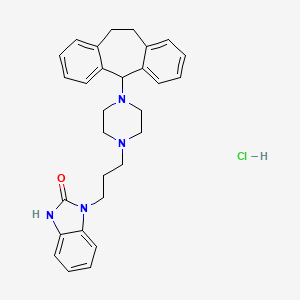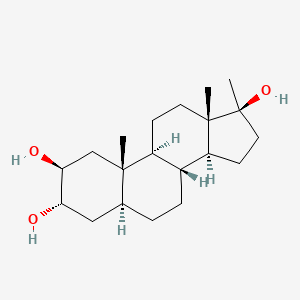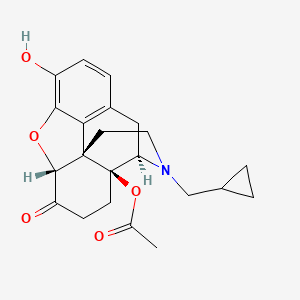
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, often in the presence of solvents such as ethanol or dimethylformamide (DMF). The yields of the target compounds can range from moderate to good, depending on the specific reaction conditions and reagents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine: This compound contains a similar sulfonamide group and has been studied for its antimicrobial properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a sulfonamide group, known for its antimicrobial activity.
Uniqueness
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Propriétés
Numéro CAS |
81717-38-6 |
|---|---|
Formule moléculaire |
C11H12N4O6S |
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C11H12N4O6S/c1-13-10(18)11(19)15-22(20,21)7-4-2-6(3-5-7)14-9(17)8(12)16/h2-5H,1H3,(H2,12,16)(H,13,18)(H,14,17)(H,15,19) |
Clé InChI |
JSQYHHPTWYVKSZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


